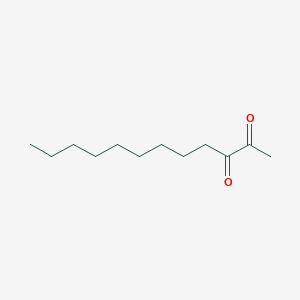
Dodecane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-2,3-dione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
Dodecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids such as dodecanoic acid.
Reduction: Alcohols such as dodecan-2-ol and dodecan-3-ol.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Scientific Research Applications
Dodecane-2,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying diketone chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of dodecane-2,3-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Undecane-2,3-dione: A similar diketone with one less carbon atom.
Tridecane-2,3-dione: A similar diketone with one more carbon atom.
Dodecane-2,4-dione: A positional isomer with the diketone groups at different positions.
Uniqueness
Dodecane-2,3-dione is unique due to its specific molecular structure, which influences its reactivity and interactions with other molecules. Its position of the diketone groups makes it distinct from other similar compounds, affecting its chemical and physical properties.
Properties
CAS No. |
22089-81-2 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
dodecane-2,3-dione |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3-10H2,1-2H3 |
InChI Key |
WZCNWCLFWMINNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















